molecular formula C13H14FNO2 B1469485 1-Butyl-5-fluoro-1h-indole-2-carboxylic acid CAS No. 1391467-35-8

1-Butyl-5-fluoro-1h-indole-2-carboxylic acid

Cat. No. B1469485
M. Wt: 235.25 g/mol
InChI Key: OFLCYQKYKQFOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Butyl-5-fluoro-1h-indole-2-carboxylic acid” is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .

Future Directions

Indole derivatives have diverse biological activities and immense potential for therapeutic applications . Future research could focus on exploring the therapeutic potential of “1-Butyl-5-fluoro-1h-indole-2-carboxylic acid” and other indole derivatives.

properties

IUPAC Name

1-butyl-5-fluoroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-2-3-6-15-11-5-4-10(14)7-9(11)8-12(15)13(16)17/h4-5,7-8H,2-3,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCYQKYKQFOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-5-fluoro-1h-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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